Darobactin (CAS 2409072-20-2) is a ribosomally synthesized and post-translationally modified bicyclic heptapeptide (RiPP) originally isolated from the Photorhabdus microbiome. As a prototypical antibiotic targeting the outer membrane protein assembly factor BamA, it represents a critical procurement standard for researchers investigating novel mechanisms against Gram-negative pathogens. Unlike traditional membrane disruptors or intracellular target inhibitors, Darobactin selectively binds the lateral seam of the BamA β-barrel, mimicking a substrate β-strand to lock the complex and induce cell death [1]. Its distinct bicyclic architecture, featuring both ether and C-C crosslinks installed by radical SAM enzymes, makes it a highly utilized scaffold for biosynthetic engineering, structural biology, and multidrug-resistant (MDR) infection modeling [2].
Substituting Darobactin with standard-of-care Gram-negative antibiotics, such as colistin or meropenem, fundamentally compromises assays designed to bypass established resistance mechanisms. While colistin acts as a generic membrane disruptor and is susceptible to mcr-1 plasmid-mediated resistance, Darobactin's targeted interaction with the BamA lateral gate remains unaffected by such modifications [1]. Furthermore, substituting Darobactin with small-molecule BamA inhibitors (e.g., MRL-494) alters the resistance profile; Darobactin selects for specific mutations (e.g., G429V, G807V) due to its β-strand mimicry, whereas small molecules interact differently with the Bam complex [2]. For procurement, this means Darobactin is strictly required when validating competitive binding at the lateral seam or when a positive control is needed for strains exhibiting both carbapenemase and colistin resistance.
Darobactin provides a precise biophysical benchmark for BamA inhibition, demonstrating an equilibrium dissociation constant (Kd) of 0.6 µM to wild-type BamA-β via isothermal titration calorimetry [1]. In contrast, specific point mutations at the binding site (e.g., G429V and G807V) effectively abolish this binding and result in an 8-fold or greater increase in the Minimum Inhibitory Concentration (MIC) [2]. This sharp, mutation-dependent affinity drop makes Darobactin a reliable positive control for researchers designing competitive binding assays or screening novel outer membrane insertase inhibitors.
| Evidence Dimension | Equilibrium dissociation constant (Kd) to BamA-β |
| Target Compound Data | Kd = 0.6 µM (Wild-type BamA-β) |
| Comparator Or Baseline | BamA mutants (G429V/G807V) exhibiting abolished binding and >8x MIC shift |
| Quantified Difference | Sub-micromolar affinity vs. complete loss of binding in resistant mutants |
| Conditions | Isothermal titration calorimetry (ITC) using purified BamA-β |
Establishes a reliable, quantifiable baseline for validating the sensitivity and specificity of high-throughput BamA inhibitor screening platforms.
In standardized antimicrobial susceptibility testing, Darobactin maintains a stable MIC of 2–4 μg/mL against priority Gram-negative pathogens, including Klebsiella pneumoniae ATCC BAA-1705 and Escherichia coli AR350 [1]. This performance is critical because these strains encode carbapenemases and the mcr-1 colistin resistance gene, respectively, rendering standard clinical comparators like meropenem and colistin ineffective (MICs typically >16 μg/mL) [1]. The ability to reliably clear these specific MDR phenotypes confirms Darobactin's utility as a functional positive control in advanced resistance modeling.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
| Target Compound Data | 2–4 μg/mL |
| Comparator Or Baseline | Colistin and Meropenem (ineffective against mcr-1 and carbapenemase-producing strains, respectively) |
| Quantified Difference | Complete susceptibility to Darobactin vs. clinical resistance to standard-of-care comparators |
| Conditions | In vitro broth microdilution against specific characterized MDR strains (E. coli AR350, K. pneumoniae ATCC BAA-1705) |
Ensures researchers have a functional positive control when evaluating new compounds against highly resistant clinical isolates where standard antibiotics fail.
When preparing stock solutions for in vitro or in vivo studies, buyers must account for Darobactin A's defined solubility profile. Side-by-side evaluations show that Darobactin A begins to gel and exhibit signs of insolubility at concentrations of approximately 10 mg/mL in water [1]. This contrasts sharply with structurally related BamA inhibitors like Dynobactin A, which achieve aqueous solubility exceeding 200 mg/mL due to increased peptide flexibility and an additional chargeable site [1]. Consequently, experimental designs utilizing Darobactin A must be optimized for lower-concentration dosing regimens or require specific vehicle formulations to prevent precipitation.
| Evidence Dimension | Maximum aqueous solubility before gelation/precipitation |
| Target Compound Data | ~10 mg/mL |
| Comparator Or Baseline | Dynobactin A (>200 mg/mL) |
| Quantified Difference | >20-fold lower aqueous solubility for Darobactin A |
| Conditions | Visual and physical assessment in aqueous solution at room temperature |
Directly impacts procurement planning by requiring researchers to design assays and animal dosing vehicles around a strict 10 mg/mL solubility ceiling.
Darobactin exhibits distinct kinetic requirements for biofilm eradication compared to traditional membrane disruptors. In microfluidic models of Pseudomonas aeruginosa biofilms, while colistin shows rapid initial reduction after a single dose, Darobactin requires a multi-dose regimen (once daily for 5 days) to achieve maximum measured efficacy [1]. Under this optimized regimen, Darobactin kills 85%–97% of biofilm-embedded cells, suppresses recovery for at least 48 hours, and reduces surface coverage by ~40% through cell detachment [1]. This specific dynamic behavior necessitates procuring sufficient quantities to support sustained, multi-dose experimental designs rather than single-bolus assays.
| Evidence Dimension | Biofilm cell viability and surface coverage reduction |
| Target Compound Data | 85%–97% cell death and ~40% coverage reduction (multi-dose regimen) |
| Comparator Or Baseline | Colistin (highly active in single-dose, but prone to rapid resistance/regrowth in complex models) |
| Quantified Difference | Darobactin achieves near-complete suppression but strictly requires repeated dosing compared to colistin's single-dose disruption |
| Conditions | Dynamic microfluidic P. aeruginosa biofilm model monitored in real-time |
Informs buyers that anti-biofilm experimental protocols must be designed—and budgeted—for multi-dose continuous administration rather than acute single-dose screening.
Due to its well-characterized sub-micromolar affinity (Kd = 0.6 µM) for the lateral seam of BamA, Darobactin is the primary positive control and competitive ligand for high-throughput screening of novel outer membrane insertase inhibitors [1].
Darobactin's stable activity (MIC 2–4 μg/mL) against strains harboring mcr-1 and carbapenemases makes it a standard benchmark compound for validating in vitro and in vivo efficacy models targeting WHO priority pathogens, where standard comparators like colistin and meropenem reliably fail [2].
Given its ability to kill up to 97% of P. aeruginosa biofilm cells and prevent regrowth over 48 hours in multi-dose regimens, Darobactin is directly applicable for microfluidic and chronic infection models studying biofilm detachment and recalcitrance [3].
The distinct bicyclic structure of Darobactin, featuring both ether and C-C crosslinks, serves as the primary structural scaffold for researchers investigating substrate-controlled catalysis by radical SAM enzymes (e.g., DarE) and engineering heterologous expression systems in E. coli [4].